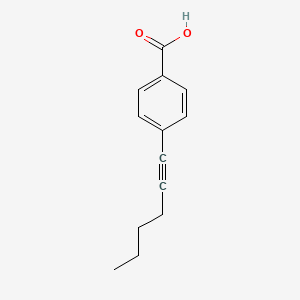

Benzoic acid, 4-(1-hexynyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

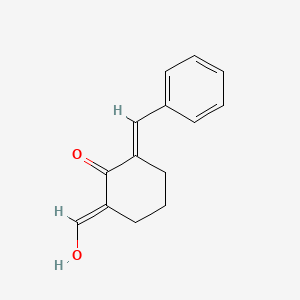

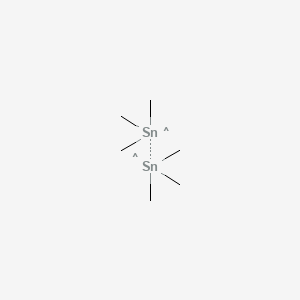

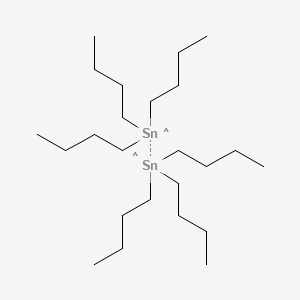

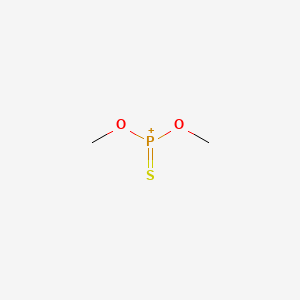

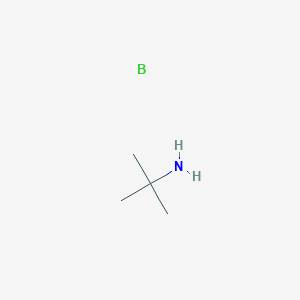

“Benzoic acid, 4-(1-hexynyl)-” is an organic compound that contains a total of 29 bonds. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(1-hexynyl)-” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . More detailed structural analysis may require advanced techniques such as X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving “Benzoic acid, 4-(1-hexynyl)-” are not available, benzoic acid, a related compound, can undergo various reactions. For example, it can be involved in acid-base reactions, changing from neutral to ionic forms . It can also be purified through recrystallization .Physical And Chemical Properties Analysis

“Benzoic acid, 4-(1-hexynyl)-” shares similar properties with benzoic acid. Benzoic acid is a colorless crystalline solid with a faintly pleasant odor. It is soluble in benzene, carbon tetrachloride, acetone, and alcohols. The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Wissenschaftliche Forschungsanwendungen

Biosynthesis in Plants and Bacteria

Benzoic acid is a crucial biosynthetic building block in both plants and bacteria. It plays a significant role in forming benzoyl and benzyl groups, essential in various natural products. This includes its presence in zaragozic acids, paclitaxel (taxol), salicylic acid, and even in complex structures like cocaine. The biosynthesis of benzoic acid involves pathways mirroring fatty acid β‐oxidation, highlighting its fundamental role in secondary metabolism in plants (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Molecular Orientation in Liquid Crystals

Benzoic acid derivatives such as 4-pentylbenzoic acid and 4-hexylbenzoic acid have been studied for their behavior in liquid crystals. These studies, involving infrared spectroscopy, reveal how molecular orientation affects the stability of hydrogen-bonded benzoic acid dimers. This understanding is crucial for applications in materials science, especially in the development of new liquid crystalline materials (Kato, Jin, Kaneuchi, & Uryu, 1993).

Catalytic Functionalization in Organic Synthesis

The selective C–H bond functionalization of benzoic acids, including its derivatives, is a significant area in organic synthesis. Techniques like Pd(II)-catalyzed meta-C–H functionalizations provide valuable tools for creating synthetically useful benzoic acid derivatives. Such advancements are integral for drug molecule development and exploring natural products' structural diversity (Li, Cai, Ji, Yang, & Li, 2016).

Natural Occurrence and Additive Uses

Benzoic acid and its derivatives are naturally present in plant and animal tissues and are extensively used as preservatives and flavoring agents. Their widespread occurrence and utilization, especially in food, cosmetics, and pharmaceutical products, make them a subject of various environmental and health-related studies (Del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-hex-1-ynylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFSWQRWLDUJQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440722 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(1-hexynyl)- | |

CAS RN |

180516-85-2 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.